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Compound of Interest

Compound Name: C.I. Acid brown 120

Cat. No.: B15556165

An In-depth Technical Guide to the Synthesis of C.l. Acid Brown 120

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.l. Acid Brown 120 is a multi-azo dye characterized by its brown hue and application in
various industrial coloring processes. This technical guide provides a detailed overview of its
synthesis pathway, encompassing the core chemical reactions, experimental protocols, and
relevant quantitative data. The synthesis is a multi-step process involving sequential
diazotization and azo coupling reactions. This document is intended for researchers and
professionals in chemistry and materials science, offering a comprehensive resource for the
laboratory-scale synthesis of this dye.

Introduction

C.l. Acid Brown 120, with the CAS number 6428-26-8 and Colour Index number 35020, is a
water-soluble anionic dye. Its molecular structure consists of multiple azo groups (-N=N-)
linking aromatic moieties, which are responsible for its characteristic color. The presence of
sulfonic acid groups imparts water solubility, making it suitable for dyeing protein fibers such as
wool and silk, as well as synthetic polyamides. Understanding the synthesis of such dyes is
crucial for the development of new colorants and for process optimization in the dye
manufacturing industry.

Table 1: Chemical and Physical Properties of C.l. Acid Brown 120
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Property Value

C.I. Name Acid Brown 120

C.l. Number 35020

CAS Number 6428-26-8

Molecular Formula C30H23N12Nasz0sSs3

Molecular Weight 860.75 g/mol

Appearance Red-light brown powder

Solubility Soluble in water (yellow-light brown solution)

Synthesis Pathway

The synthesis of C.I. Acid Brown 120 is a multi-step process that can be broadly divided into
two key stages:

o Formation of the Monoazo Intermediate: This stage involves the diazotization of 3-
aminobenzenesulfonic acid (metanilic acid) followed by its coupling with m-
phenylenediamine.

o Formation of the Final Trisazo Dye: Two equivalents of the monoazo intermediate are
coupled with one equivalent of diazotized 2,4-diaminobenzenesulfonic acid.

The overall synthetic scheme is depicted in the following diagram.
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Figure 1: Synthesis Pathway of C.l. Acid Brown 120.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of C.l. Acid Brown
120, based on established principles of diazotization and azo coupling reactions.

Stage 1: Synthesis of the Monoazo Intermediate

3.1.1. Diazotization of 3-Aminobenzenesulfonic Acid

¢ |n a suitable reaction vessel, dissolve 3-aminobenzenesulfonic acid in a dilute solution of
sodium carbonate in water.
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e Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
e Slowly add a pre-cooled aqueous solution of sodium nitrite.

» While maintaining the temperature at 0-5 °C, slowly add hydrochloric acid until the solution is
acidic to Congo red paper.

o Continue stirring for 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting
solution contains the diazonium salt of 3-aminobenzenesulfonic acid.

3.1.2. Azo Coupling with m-Phenylenediamine
 In a separate vessel, dissolve m-phenylenediamine in water.
e Cool the solution to 0-5 °C.

o Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine
solution with vigorous stirring.

e Maintain the temperature below 10 °C throughout the addition.

e The pH of the reaction mixture should be maintained in the weakly acidic to neutral range
(pH 4-7) to facilitate the coupling reaction. This can be achieved by the addition of a buffer
solution, such as sodium acetate.

» Continue stirring for 2-4 hours, allowing the coupling reaction to go to completion. The
formation of the monoazo intermediate is indicated by a color change.

e The intermediate may be isolated by salting out with sodium chloride and filtration, or used
directly in the next step.

Stage 2: Synthesis of C.I. Acid Brown 120

3.2.1. Diazotization of 2,4-Diaminobenzenesulfonic Acid

 In areaction vessel, create a suspension of 2,4-diaminobenzenesulfonic acid in water and
hydrochloric acid.
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e Cool the suspension to 0-5 °C in an ice-salt bath.

e Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
« Stir the mixture for 1-2 hours at 0-5 °C to ensure the formation of the bis-diazonium salt.
3.2.2. Final Azo Coupling

 To the solution or suspension of the monoazo intermediate from Stage 1 (two molar
equivalents), slowly add the cold bis-diazonium salt solution of 2,4-diaminobenzenesulfonic
acid (one molar equivalent) with vigorous stirring.

e Maintain the temperature of the reaction mixture below 10 °C.
e The pH is adjusted to be slightly alkaline to promote the final coupling.

 Stir the reaction mixture for several hours until the reaction is complete, which can be
monitored by techniques such as thin-layer chromatography.

e The final product, C.I. Acid Brown 120, is then isolated from the reaction mixture by salting
out with sodium chloride, followed by filtration, washing with brine, and drying.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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